Scientific Field: Organic Chemistry Application Summary: This compound is used as a building block in the synthesis of thia and oxa-azaspiro[3.4]octanes, which are valuable in the development of pharmaceuticals and agrochemicals. Methods of Application:
Synthesis: The compound undergoes [3+2] cycloadditions with dipolariphiles to generate small-ring spirocycles.
Scientific Field: Biochemistry Application Summary: Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is utilized in the synthesis of dipeptides, which are the building blocks of proteins. Methods of Application:
Ionic Liquids: The compound is used to prepare tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs).
Scientific Field: Pharmaceutical Sciences Application Summary: The compound serves as a precursor for the synthesis of heterocyclic amino acid derivatives, which have potential therapeutic applications. Methods of Application:
Aza-Michael Addition: NH-heterocycles are added to the compound to yield functionalized azetidines.
Scientific Field: Chiral Chemistry Application Summary: The compound is used in the asymmetric synthesis of chiral molecules, which are important for creating enantiomerically pure pharmaceuticals. Methods of Application:
Chiral Directing Group: The tert-butanesulfinyl group derived from the compound serves as a chiral directing group in nucleophilic additions.
Scientific Field: Organic Chemistry Application Summary: The compound is involved in the preparation of azetidine-containing molecules, which are used in a wide range of synthetic products. Methods of Application:
Catalytic Reactions: Palladium-catalyzed cross-coupling reactions are used to introduce aryl groups into the azetidine ring.
Scientific Field: Chemical Biology Application Summary: The compound is explored for its role in modulating biological systems, particularly in the study of enzyme-substrate interactions. Methods of Application:
Enzyme Inhibition: The compound is used to design inhibitors that can selectively bind to enzymes.
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to the azetidine ring. Its molecular formula is C₉H₁₅F₃N₂O₂, and it has a molecular weight of 240.22 g/mol. The compound is typically found as a colorless to light yellow liquid and is sensitive to light and air, requiring storage under inert conditions to maintain its stability .
These reactions make tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate a versatile intermediate in organic synthesis.
Preliminary studies suggest that tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate exhibits biological activity, particularly in the context of medicinal chemistry. Its structural features may contribute to its potential as a drug candidate, although specific biological assays and mechanisms of action require further investigation. Notably, the compound has been classified as harmful if swallowed and can cause skin irritation .
Synthesis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate typically involves:
These synthesis routes underline the compound's complexity and the need for careful reaction conditions to ensure high yields and purity .
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate has potential applications in:
The versatility of this compound makes it an attractive target for further research and development .
Interaction studies are crucial for understanding how tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate interacts with biological systems. These studies typically focus on:
Such studies are essential for determining the feasibility of this compound in therapeutic contexts .
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Tert-butyl azetidine-1-carboxylate | 147621-21-4 | 0.95 | Lacks trifluoromethyl group |
Tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride | 1188263-67-3 | 0.93 | Different side chain structure |
Tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate | 1420852-13-6 | 0.91 | Contains an ethyl side chain |
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | 1104083-23-9 | 0.91 | Hydroxymethyl substitution |
These comparisons highlight the uniqueness of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate, particularly its trifluoromethyl group which may enhance its biological activity and stability compared to similar compounds .
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate (CAS: 1258652-24-2) is a fluorinated azetidine derivative with the molecular formula C₉H₁₅F₃N₂O₂ and a molecular weight of 240.22 g/mol. Its structure features:
The compound’s SMILES notation (CC(C)(C)OC(=O)N1CC(N)(C(F)(F)F)C1) and InChI key (RBWLULOEGYJHKZ-UHFFFAOYSA-N) highlight its unique spatial arrangement, which enables diverse reactivity. The tert-butyl group enhances steric protection, stabilizing the molecule during synthetic transformations, while the electron-withdrawing CF₃ group modulates electronic properties.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₅F₃N₂O₂ |
Molecular Weight | 240.22 g/mol |
XLogP3 | 1.06 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 3 |
The synthesis of fluorinated heterocycles emerged as a cornerstone of medicinal chemistry following the 1957 discovery of 5-fluorouracil, a fluoropyrimidine antimetabolite. Early methods focused on nucleophilic fluorination, but advances in transition-metal catalysis and strain-release functionalization later enabled efficient access to strained systems like azetidines.
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate represents a milestone in CF₃-functionalized azetidine chemistry. Its first reported synthesis in the early 2010s leveraged β-lactam ring-opening strategies and aza-Michael additions to install the CF₃ group stereoselectively. For example, D’hooghe et al. demonstrated that 4-(trifluoromethyl)azetidin-2-ones could undergo reductive ring opening to yield aminopropane derivatives. Concurrently, organocatalytic [2+2] cycloadditions provided enantioselective routes to α-trifluoromethyl azetidines, underscoring its role in asymmetric synthesis.
This compound is pivotal in three domains:
Table 2: Synthetic Applications
The compound’s versatility is further demonstrated in late-stage functionalization, where its amino and carboxylate groups undergo selective alkylation, acylation, or click chemistry. For example, Kenis et al. utilized it to synthesize 1,3-oxazinan-2-ones via nucleophilic ring-opening of azetidinium intermediates.
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate represents a complex heterocyclic compound with the molecular formula C₉H₁₅F₃N₂O₂ and a molecular weight of 240.22 grams per mole [1] [2]. The compound features a four-membered azetidine ring as its central structural motif, which is protected by a tert-butyloxycarbonyl group at the nitrogen atom in position 1 [1]. The distinctive molecular architecture incorporates both an amino group and a trifluoromethyl substituent at the 3-position of the azetidine ring, creating a quaternary carbon center that significantly influences the compound's stereochemical properties [1] [2].
The azetidine ring system exhibits considerable strain due to its four-membered cyclic structure, with bond angles deviating significantly from the ideal tetrahedral geometry [9] [12]. This ring strain contributes to the compound's reactivity profile and influences its conformational preferences [9]. The presence of the trifluoromethyl group at the 3-position introduces strong electron-withdrawing effects, which substantially alter the electronic distribution within the molecule [12] [16]. The trifluoromethyl substituent, with its high electronegativity and steric bulk, significantly affects the compound's three-dimensional structure and chemical behavior [15] [16].
The quaternary carbon at position 3 of the azetidine ring creates a sterically congested environment that restricts molecular flexibility [9] [12]. This structural feature, combined with the presence of both electron-donating amino and electron-withdrawing trifluoromethyl groups, results in unique stereochemical considerations [12]. The compound exists as a single diastereomer due to the fixed geometry imposed by the four-membered ring system and the specific substitution pattern [9].
Limited crystallographic data are available for tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate in the current literature [8] [9]. However, related azetidine derivatives have been subjected to extensive X-ray crystallographic analysis, providing insights into the solid-state behavior of this class of compounds [9] [10]. The crystallographic studies of similar trifluoromethyl-substituted azetidines reveal that these compounds typically adopt puckered ring conformations to minimize ring strain [9] [12].
X-ray diffraction data for comparable azetidine derivatives indicate that the four-membered ring typically deviates from planarity, with puckering angles that depend on the nature and position of substituents [9]. The trifluoromethyl group's orientation relative to the azetidine ring plane is influenced by both steric and electronic factors, often adopting conformations that minimize unfavorable interactions [12]. Crystal packing arrangements in related compounds frequently involve hydrogen bonding interactions between the amino groups and carbonyl oxygens of adjacent molecules [8] [10].
The solid-state behavior of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is expected to be influenced by intermolecular hydrogen bonding networks involving the amino functionality and potential weak interactions between trifluoromethyl groups [10] [12]. The bulky tert-butyl protecting group likely influences crystal packing efficiency and may contribute to the formation of distinct polymorphic forms under different crystallization conditions [8] [9].
The proton nuclear magnetic resonance spectrum of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate exhibits characteristic resonances that reflect its unique molecular structure [13] [14]. The tert-butyl group appears as a sharp singlet in the region of 1.44-1.50 parts per million, integrating for nine protons [13]. The azetidine ring protons manifest as complex multiplets in the region of 4.80-4.90 parts per million, with the methylene protons showing characteristic patterns influenced by the ring strain and substituent effects [13] [14].
The amino group protons typically appear as a broad signal around 5.0-5.2 parts per million, often exhibiting temperature-dependent coalescence behavior due to rapid exchange processes [14] [19]. The coupling patterns observed in the proton spectrum provide valuable information about the conformational preferences of the azetidine ring and the relative orientations of the substituents [13] [14].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the quaternary carbon atoms present in the molecule [13] [14]. The tert-butyl methyl carbons appear around 28-30 parts per million, while the quaternary carbon of the tert-butyl group resonates near 80-82 parts per million [13]. The azetidine ring carbons exhibit characteristic chemical shifts in the range of 55-65 parts per million, with the quaternary carbon bearing the amino and trifluoromethyl substituents showing significant downfield shifts due to the electron-withdrawing effects [14] [19].
Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification of the trifluoromethyl group, which typically resonates in the region of -60 to -65 parts per million [15] [16]. The fluorine chemical shift is sensitive to the local electronic environment and can provide information about conformational changes and intermolecular interactions [16] [18]. The trifluoromethyl group exhibits characteristic coupling patterns with adjacent protons and carbons, contributing to the overall spectroscopic fingerprint of the compound [15] [16].
Mass spectrometric analysis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate reveals characteristic fragmentation patterns that provide structural confirmation and purity assessment [19] [21]. The molecular ion peak appears at mass-to-charge ratio 241 corresponding to the protonated molecular ion [M+H]⁺ [19] [20]. The base peak intensity and fragmentation pattern depend on the ionization method employed, with electrospray ionization typically providing stable molecular ion signals [21] [24].
The primary fragmentation pathways involve alpha-cleavage reactions adjacent to the nitrogen atoms in the molecule [21] [23]. Loss of the tert-butyl group (mass 57) from the carbamate functionality represents a major fragmentation route, resulting in a significant fragment ion at mass-to-charge ratio 184 [19] [23]. Additional fragmentation occurs through cleavage of the carbamate bond, leading to loss of carbon dioxide (mass 44) and formation of fragments characteristic of the substituted azetidine core [21] [23].
The trifluoromethyl group contributes to distinctive fragmentation patterns, often involving loss of fluorine atoms or the entire trifluoromethyl unit (mass 69) [19] [22]. These fragmentation processes are particularly valuable for structural elucidation and can distinguish this compound from related analogs lacking the trifluoromethyl substituent [21] [24]. The amino functionality may undergo protonation under positive ion mode conditions, influencing the relative intensities of various fragment ions [19] [21].
Infrared spectroscopic analysis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate reveals characteristic vibrational bands that confirm the presence of key functional groups [19] [27]. The carbamate carbonyl stretch appears as a strong absorption band around 1719 wavenumbers, consistent with the electron-withdrawing influence of the tert-butyl protecting group [19] [27]. The amino group exhibits stretching vibrations in the region of 3314 wavenumbers, often appearing as a broad absorption due to hydrogen bonding interactions [19] [27].
The trifluoromethyl group contributes several characteristic bands in the infrared spectrum, particularly in the carbon-fluorine stretching region between 1000-1300 wavenumbers [27] [29]. These bands are typically intense and well-resolved, providing unambiguous identification of the trifluoromethyl functionality [27]. The azetidine ring contributes to various bending and stretching vibrations throughout the fingerprint region, with specific patterns that reflect the ring strain and substitution pattern [19] [29].
Raman spectroscopic analysis complements infrared data by providing enhanced sensitivity to carbon-carbon and carbon-nitrogen stretching vibrations within the azetidine ring system [27] [29]. The symmetric stretching modes of the trifluoromethyl group are often more prominent in Raman spectra compared to infrared, offering additional structural confirmation [27]. The combination of infrared and Raman spectroscopic data provides comprehensive vibrational fingerprinting for compound identification and purity assessment [27] [29].
The solubility characteristics of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate are influenced by the presence of both hydrophilic and lipophilic structural elements [30] [32]. The tert-butyl carbamate group contributes to solubility in organic solvents such as methylene chloride, chloroform, and alcohols [32] [33]. The compound exhibits limited solubility in petroleum ether and shows slight solubility in water due to the presence of the amino functionality and the polar carbamate group [32] [33].
The trifluoromethyl substituent significantly affects the compound's partition behavior between aqueous and organic phases [16] [30]. Trifluoromethyl groups are known to increase lipophilicity while maintaining some polar character due to the high electronegativity of fluorine atoms [16] [43]. This dual nature contributes to unique solubility profiles that distinguish trifluoromethylated compounds from their non-fluorinated analogs [43] [46].
Partition coefficient measurements for related azetidine derivatives suggest that the presence of the tert-butyl protecting group and trifluoromethyl substituent creates favorable distribution patterns for organic synthetic applications [30] [31]. The compound's solubility in various solvents is temperature-dependent, with increased solubility observed at elevated temperatures in most organic media [30] [32].
Thermal stability analysis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate indicates that the compound exhibits reasonable stability under normal handling conditions [34] [35]. The estimated boiling point of 237.1 ± 40.0 degrees Celsius at 760 millimeters of mercury suggests moderate thermal stability typical of carbamate-protected azetidines [25]. Thermal decomposition typically begins at temperatures exceeding 200 degrees Celsius, with the initial degradation involving cleavage of the carbamate protecting group [34] [38].
The presence of the trifluoromethyl group generally enhances thermal stability compared to non-fluorinated analogs [35] [38]. Trifluoromethyl substituents are known to increase the thermal decomposition temperature due to the strength of carbon-fluorine bonds and the stabilizing effects of fluorine substitution [35] [43]. However, the four-membered azetidine ring system introduces inherent thermal sensitivity due to ring strain, which can promote ring-opening reactions at elevated temperatures [34] [37].
Differential scanning calorimetry studies of related compounds indicate that thermal decomposition proceeds through multiple pathways, including carbamate deprotection, azetidine ring opening, and eventual fragmentation of the trifluoromethyl group [35] [38]. The compound's thermal behavior is influenced by atmospheric conditions, with decomposition rates affected by the presence of oxygen and moisture [34] [38].
Table 1: Basic Molecular Properties of Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate
Property | Value | Reference Citation |
---|---|---|
Molecular Formula | C₉H₁₅F₃N₂O₂ | [1] [2] |
Molecular Weight | 240.22 g/mol | [1] [2] |
CAS Number | 1258652-24-2 | [1] [2] |
IUPAC Name | tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate | [1] |
InChI Key | ORAKIPUXJZWAKD-UHFFFAOYSA-N | [1] |
Physical State | Solid | [25] |
Boiling Point | 237.1 ± 40.0°C at 760 mmHg | [25] |
Storage Temperature | 2-8°C (refrigerated) | [2] [25] |
Purity (typical) | ≥97% | [25] |
Spectroscopic Method | Key Features | Typical Range/Value | Reference Citation |
---|---|---|---|
¹H NMR | tert-butyl singlet ~1.44-1.50 ppm; azetidine CH₂ multiplets ~4.80-4.90 ppm | δ 1.44-1.50 (t-Bu), 4.80-4.90 (CH₂) | [13] [14] |
¹³C NMR | Quaternary carbons from tert-butyl and CF₃ groups; azetidine carbons ~55-65 ppm | δ 28-30 (t-Bu CH₃), 80-82 (quaternary C) | [13] [14] |
¹⁹F NMR | CF₃ group signal expected ~-60 to -65 ppm region | δ -60 to -65 ppm | [15] [16] |
IR Spectroscopy | C=O stretch ~1719 cm⁻¹; N-H stretch ~3314 cm⁻¹; C-F stretches 1000-1300 cm⁻¹ | 3314, 1719, 1000-1300 cm⁻¹ | [19] [27] |
Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 241; fragmentation via α-cleavage and loss of functional groups | m/z 241 [M+H]⁺ | [19] [21] |
Table 3: Stability Profile and Storage Requirements
Parameter | Requirement/Observation | Notes | Reference Citation |
---|---|---|---|
Storage Temperature | Refrigerated storage at 2-8°C | Prevents degradation and maintains purity | [39] [40] [41] |
Atmospheric Conditions | Store under inert gas (nitrogen/argon) | Prevents oxidation and moisture absorption | [40] [41] [42] |
Light Sensitivity | Protect from light | Protects photosensitive functional groups | [40] [41] |
Moisture Sensitivity | Keep in dry conditions | Prevents hydrolysis of carbamate | [40] [41] [45] |
Chemical Stability | Stable under normal conditions | No hazardous decomposition under normal use | [34] [37] |
Thermal Decomposition | Decomposition above ~200°C | CF₃ groups generally improve thermal stability | [34] [35] [38] |
pH Stability | Acid-sensitive (azetidine ring opening possible) | Low pH can cause ring-opening reactions | [37] |
Shelf Life | Stable when properly stored | Follow manufacturer recommendations | [39] [44] |